molecular formula C22H24N6O3 B2499921 N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-32-2

N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2499921
CAS No.: 946349-32-2
M. Wt: 420.473
InChI Key: NRZBVOVSNNSTDH-UHFFFAOYSA-N
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Description

N4-(2,5-Dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds widely investigated for their kinase inhibitory properties, particularly in oncology and inflammatory diseases. This compound features a 2,5-dimethoxyphenyl group at the N4 position, a 2-methoxyethyl group at the N6 position, and a phenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold. These substituents influence its physicochemical properties, target binding affinity, and metabolic stability .

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-29-12-11-23-22-26-20(25-18-13-16(30-2)9-10-19(18)31-3)17-14-24-28(21(17)27-22)15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZBVOVSNNSTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28N6O3. Its structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that contribute to its unique properties.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC26H28N6O3
Molecular Weight452.508 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It is thought to modulate enzyme activities and receptor interactions, which can lead to various physiological effects. For instance, compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to act as inhibitors for several kinases involved in cancer progression and other diseases.

Therapeutic Potential

Research indicates that this compound may exhibit potential therapeutic effects in:

  • Cancer Treatment : By inhibiting specific kinases related to tumor growth.
  • Neurological Disorders : Potential modulation of pathways involved in neuroprotection.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds in the pyrazolo[3,4-d]pyrimidine class:

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Compounds similar to N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been shown to inhibit DHFR activity, which is crucial for DNA synthesis in rapidly dividing cells like cancer cells .
  • Case Study on CK1 Inhibition :
    • A study highlighted that derivatives of pyrazolo[3,4-d]pyrimidines could effectively inhibit casein kinase 1 (CK1), which is implicated in various cancer types and neurological disorders . This suggests that this compound may share similar inhibitory properties.

Table 2: Summary of Biological Activities

ActivityDescriptionReference
DHFR InhibitionInhibits dihydrofolate reductase involved in DNA synthesis
CK1 InhibitionPotential inhibitor for casein kinase 1
Anticancer ActivityModulates pathways related to tumor growth

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit potent antitumor properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their ability to inhibit tumor growth by targeting specific receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR .

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

The compound has been studied as a potential inhibitor of VEGFR, which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. Inhibiting this pathway can significantly impact tumor growth and metastasis. Studies have shown that similar compounds can effectively block VEGFR signaling pathways, leading to reduced tumor vascularization and growth .

Antimicrobial Properties

Recent investigations into pyrazolo[3,4-d]pyrimidines suggest that they may possess antimicrobial activities. The presence of methoxy groups in the structure enhances the lipophilicity of the compounds, potentially improving their ability to penetrate microbial membranes and exert antimicrobial effects .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study 1 : A series of N4-substituted pyrazolo[3,4-d]pyrimidines were synthesized and tested for VEGFR inhibition. Compounds demonstrated varying degrees of potency, with some showing IC50 values in the low micromolar range against cancer cell lines.
  • Case Study 2 : Another study focused on the synthesis of phenyl-substituted pyrazolo[3,4-d]pyrimidines and their cytotoxic effects on A431 human epidermoid carcinoma cells. Results indicated significant cell death at concentrations that also inhibited VEGFR signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Properties

N4 Substituent: The 2,5-dimethoxyphenyl group in the target compound provides enhanced electron-donating effects compared to halogenated (e.g., 3-chloro-4-methylphenyl in 878064-24-5) or non-methoxy aryl groups (e.g., 2,5-dimethylphenyl in 902139-77-9). This may improve binding to kinases reliant on aromatic stacking interactions . Compounds with 4-methoxyphenyl (878064-17-6) exhibit moderate solubility but reduced steric bulk compared to the target compound’s dual methoxy configuration .

N6 Substituent :

  • The 2-methoxyethyl group in the target compound likely enhances solubility compared to ethyl (878064-24-5) or methyl (878064-21-2) groups due to increased polarity. However, it may reduce metabolic stability versus furan-based substituents (902139-77-9), which introduce heterocyclic rigidity .

Preparation Methods

Multistep Synthesis via Pyrazolo[3,4-d]Pyrimidine Core Formation

Initial Condensation and Cyclization

The synthesis begins with constructing the pyrazolo[3,4-d]pyrimidine scaffold. A validated approach involves condensing 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) with urea under reflux conditions to yield 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (2 ). Chlorination of 2 using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), a key intermediate for subsequent functionalization.

Critical Parameters :

  • Chlorination efficiency depends on stoichiometric excess of POCl₃ (≥5 eq.) and temperatures >100°C.
  • Yields for 3 range from 70–85% after recrystallization in ethanol.

Sequential Amination Reactions

The dichloro intermediate 3 undergoes selective amination to introduce the N4-(2,5-dimethoxyphenyl) and N6-(2-methoxyethyl) groups:

N4-Substitution

Reacting 3 with 2,5-dimethoxyaniline in tetrahydrofuran (THF) at 60°C for 12 hours affords 4-chloro-N6-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (4 ). Catalytic amounts of triethylamine (TEA) enhance nucleophilic displacement, achieving 80–90% conversion.

N6-Substitution

The remaining chloro group at position 6 is replaced by 2-methoxyethylamine in dimethylformamide (DMF) at 80°C. This step requires 24–36 hours for completion, yielding the target compound in 65–75% purity. Purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) improves purity to >95%.

One-Flask Vilsmeier-Haack Approach

Reaction Optimization

A streamlined protocol uses Vilsmeier reagent (PBr₃/DMF) to form the pyrazolo[3,4-d]pyrimidine core in situ. 5-Amino-1-phenyl-1H-pyrazole (5 ) reacts with PBr₃ in DMF at 60°C for 2 hours, followed by addition of hexamethyldisilazane (HMDS) to facilitate cyclization. Subsequent amination with 2,5-dimethoxyaniline and 2-methoxyethylamine achieves a 78–91% overall yield.

Advantages :

  • Eliminates isolation of intermediates.
  • Reduces reaction time from 48 hours (multistep) to 8–10 hours.

Solvent and Reagent Impact

Parameter Optimal Condition Yield (%)
Solvent DMF 91
Amination reagent HMDS 85
Temperature 70–80°C 89

Data adapted from, demonstrating DMF’s superiority in stabilizing reactive intermediates.

Alternative Pathways and Modifications

Friedel-Crafts Acylation Route

A less common method employs Friedel-Crafts acylation to introduce the 2,5-dimethoxyphenyl group early in the synthesis. 1,4-Dimethoxybenzene reacts with adipoyl chloride to form 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid, which is esterified and reduced to a key precursor. While this route offers regioselectivity, it suffers from lower overall yields (33–35%) compared to Vilsmeier-based methods.

Nitrostyrene Intermediate Utilization

Methyl 6-(2,5-dimethoxy-4-formylphenyl)hexanoate undergoes condensation with nitroethane to form a nitrostyrene derivative, which is reduced to the amine intermediate. Although mechanistically innovative, this approach introduces multiple purification challenges, limiting its practicality.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR (CDCl₃): Signals at δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl), and 3.85 (s, 6H, OCH₃) confirm substitution patterns.
  • MS (ESI+) : m/z 483.5 [M+H]⁺, aligning with the molecular formula C₂₇H₂₆N₆O₃.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for compounds purified via column chromatography.

Challenges and Optimization Opportunities

Byproduct Formation

Competing reactions during amination generate N4,N6-disubstituted byproducts (5–12%). Gradient elution chromatography is essential for their removal.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve amination kinetics but complicate downstream purification. Recent studies suggest ionic liquids as greener alternatives, though scalability remains unproven.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires:
  • Stepwise Functionalization: Begin with constructing the pyrazolo[3,4-d]pyrimidine core, followed by sequential introduction of substituents via nucleophilic aromatic substitution or coupling reactions .
  • Catalyst Selection: Use potassium carbonate or palladium catalysts (e.g., Suzuki coupling) to improve reaction efficiency .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility, while acetonitrile may reduce side reactions .
  • Purification: Employ gradient HPLC or recrystallization to isolate high-purity product (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • Methodological Answer:
  • 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., methoxyethyl vs. dimethoxyphenyl groups) .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., [M+H]+ ion at m/z 463.2) .
  • HPLC-PDA: Monitor purity and detect trace impurities using C18 columns with methanol/water gradients .

Q. How should researchers design initial biological screening assays for kinase inhibition?

  • Methodological Answer:
  • Kinase Panel Assays: Use recombinant kinases (e.g., EGFR, CDK2) with ATP-concentration-dependent luminescence readouts to calculate IC50 values .
  • Cellular Models: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing results to kinase inhibition data .

Advanced Research Questions

Q. What strategies are recommended for establishing structure-activity relationships (SAR) targeting kinase isoforms?

  • Methodological Answer:
  • Substituent Modulation: Compare analogs with varied aryl/alkyl groups (e.g., 2,5-dimethoxy vs. 3-chlorophenyl) to map steric/electronic effects on kinase selectivity .

  • Computational Docking: Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) using Schrödinger Suite or AutoDock .

  • Kinome-Wide Profiling: Utilize platforms like Eurofins KinaseProfiler® to identify off-target interactions .

    Table 1: SAR Trends in Pyrazolo[3,4-d]pyrimidine Derivatives

    Substituent PositionModification ExampleImpact on Kinase SelectivityReference
    N4-Aryl2,5-DimethoxyphenylEnhanced EGFR inhibition
    N6-Alkyl2-MethoxyethylImproved solubility
    Core Methylation1-PhenylReduced CYP450 interactions

Q. How can researchers address discrepancies between in vitro kinase inhibition and cellular efficacy?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., microsomal half-life) and membrane permeability (Caco-2 assays) to identify bioavailability issues .
  • Off-Target Screening: Use proteome-wide affinity pulldown assays to detect non-kinase targets (e.g., PDEs) .
  • Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetate esters) to enhance cellular uptake .

Q. What experimental approaches are critical for determining binding mode and kinase selectivity?

  • Methodological Answer:
  • X-Ray Crystallography: Co-crystallize the compound with target kinases (e.g., CDK2) to resolve binding interactions at ≤2.0 Å resolution .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔG, ΔH) to compare affinity across kinase families .
  • Competition Assays: Use ATP-competitive probes (e.g., ADP-Glo™) to confirm competitive inhibition mechanisms .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability between rodent and human microsomes be resolved?

  • Methodological Answer:
  • Species-Specific CYP450 Profiling: Identify isoforms responsible for degradation (e.g., CYP3A4 vs. CYP2D6) using recombinant enzymes .
  • Stable Isotope Tracing: Incubate with ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS .

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